1-(2,5-Dichlorophenyl)piperidine
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Overview
Description
1-(2,5-Dichlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
Scientific Research Applications
1-(2,5-Dichlorophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an inhibitor of certain enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may act as an antagonist at specific neurotransmitter receptors, thereby modulating neurotransmission and exerting its pharmacological effects .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)piperidine can be compared with other piperidine derivatives, such as:
1-(2,3-Dichlorophenyl)piperidine: Similar in structure but with different positional isomers of chlorine atoms, leading to variations in chemical reactivity and biological activity.
1-(2,4-Dichlorophenyl)piperidine: Another positional isomer with distinct properties and applications.
1-(3,4-Dichlorophenyl)piperidine: Differing in the position of chlorine atoms, which affects its interaction with molecular targets and overall pharmacological profile.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-9-4-5-10(13)11(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHOMFXASMDWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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